![molecular formula C19H23N3O3 B5592133 1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5592133.png)
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylmethyl)piperazine derivatives involves several steps. Xu et al. (1995) designed and synthesized new derivatives in this category, confirming their structures using IR, MS, H-NMR, and elemental analysis (Xu, Deng, Qin, Zhang, & Yang, 1995).
Molecular Structure Analysis
The molecular structure of related compounds has been studied extensively. Karczmarzyk and Malinka (2004) described the crystal and molecular structures of similar compounds, providing detailed insights into their geometry and electronic properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be complex. Sanjeevarayappa et al. (2015) synthesized a related compound and evaluated its in vitro antibacterial and anthelmintic activity, revealing some of its chemical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Physical Properties Analysis
The physical properties of these compounds, including crystal structure and solubility, play a crucial role in their applications. Mahesha et al. (2019) analyzed the crystal structure of closely related compounds, highlighting the importance of intermolecular interactions (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are essential for understanding the potential applications of these compounds. Weatherhead-Kloster et al. (2005) conducted a study on the hydrogen-bond association of a similar compound, shedding light on its chemical behavior (Weatherhead-Kloster, Selby, Miller Iii, & Mash, 2005).
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-10-16(11-18(12-17)25-2)19(23)22-8-6-21(7-9-22)14-15-4-3-5-20-13-15/h3-5,10-13H,6-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRYUBXGYWHGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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